molecular formula C11H17BrN2 B13205371 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B13205371
M. Wt: 257.17 g/mol
InChI Key: XGCHQRVQZJNMRV-UHFFFAOYSA-N
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Description

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by bromination. The reaction conditions often involve the use of catalysts such as copper or silver to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole: Lacks the bromine substituent.

    3-Chloro-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole: Similar structure but with a chlorine atom instead of bromine.

    2-tert-Butyl-4,5,6,7-tetrahydro-1H-indazole: Different position of the nitrogen atom.

Uniqueness

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

3-bromo-2-tert-butyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C11H17BrN2/c1-11(2,3)14-10(12)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3

InChI Key

XGCHQRVQZJNMRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CCCCC2=N1)Br

Origin of Product

United States

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